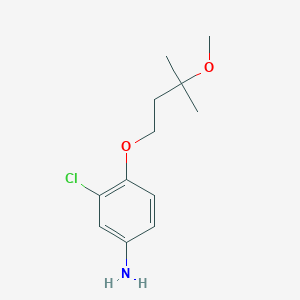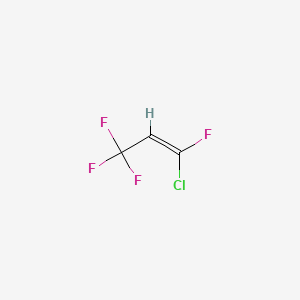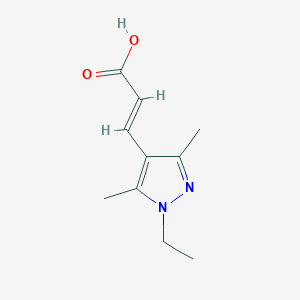
3-Chloro-4-(3-methoxy-3-methyl-butoxy)-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves electrochemical methods and chemical oxidation. For instance, the electrochemical oxidation of 3-methyldiphenylamine and 3-methoxydiphenylamine in lithium perchlorate acetonitrile solutions produces polymeric films with electrochromic properties . Similarly, the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene is achieved through electrooxidative double ene-type chlorination . These methods suggest that the synthesis of 3-Chloro-4-(3-methoxy-3-methyl-butoxy)-phenylamine could potentially involve similar electrochemical techniques or chemical oxidations.
Molecular Structure Analysis
The molecular structure and spectroscopic data of related compounds have been obtained using Density Functional Theory (DFT) calculations, which provide information on bond lengths, bond angles, and intramolecular charge transfers . These computational methods could be applied to 3-Chloro-4-(3-methoxy-3-methyl-butoxy)-phenylamine to predict its molecular structure and properties.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 3-Chloro-4-(3-methoxy-3-methyl-butoxy)-phenylamine. However, the related compounds exhibit a variety of reactions, such as the formation of chlorohydrin, vinyl chloride, and sulfoxide . The electrochemical polymerization of diphenylamine derivatives also indicates that the compound may participate in polymerization reactions or other transformations involving its functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied, revealing that polymeric films formed from diphenylamine derivatives exhibit multiple color changes and electrochromic properties . The electrical conductivity of these polymers has been measured, indicating that 3-Chloro-4-(3-methoxy-3-methyl-butoxy)-phenylamine may also display conductive or electrochromic characteristics. Additionally, the degradation of these films can be inhibited by strong acids, suggesting that the stability of the compound could be influenced by pH .
Wissenschaftliche Forschungsanwendungen
Comparative Study of Novel Chalcone Derivatives
A study by Patel et al. (2016) involved the synthesis and characterization of a novel bio-organic molecule, highlighting the molecule's antimicrobial and antifungal activities against a variety of organisms. The compound was analyzed using FTIR, NMR, UV-vis absorption, fluorescence, X-ray diffraction, and computational methods to understand its structure and properties (Patel, Gandhi, Barot, & Patel, 2016).
Synthesis and Reactivity of Dihaloaziridines
Research by Shinkevich et al. (2008) explored the synthesis of 3-(2-chloroalkyl)-2,2-dihaloaziridines, demonstrating their reactivity under certain conditions to produce derivatives with potential applications in the development of novel compounds. This work is relevant to understanding the reactivity and potential utility of chlorinated compounds in synthetic chemistry (Shinkevich, Tehrani, Khlebnikov, & Novikov, 2008).
Control of Electron Demand in Cycloadditions
Afarinkia et al. (2004) discussed the cycloadditions of 2(H)-1,4-oxazin-2-ones, providing insights into the electron demand control in chemical reactions involving chloro and methoxy substituted compounds. Such studies are vital for understanding how specific functional groups affect the reactivity and outcomes of cycloaddition reactions (Afarinkia, Bahar, Neuss, & Vyas, 2004).
Effect of Substituents on Pseudo-macrocyclic Cavities
Wood et al. (2008) investigated the impact of pressure and substituents on the size of pseudo-macrocyclic cavities in salicylaldoxime ligands. This research is indicative of the detailed structural analysis that can be applied to compounds with specific substituents, offering a pathway to understand how variations in molecular structure can affect their physical properties and potential applications (Wood, Forgan, Lennie, Parsons, Pidcock, Tasker, & Warren, 2008).
Synthesis and Bioevaluation Against Root-Knot Nematode
Kumari et al. (2014) conducted a synthesis and bioevaluation of compounds for activity against the root-knot nematode (Meloidogyne javanica), demonstrating the potential agricultural applications of chemically synthesized compounds. This research shows the potential for using chloro and methoxy-substituted compounds in developing pesticides or treatments for agricultural pests (Kumari, Singh, & Walia, 2014).
Eigenschaften
IUPAC Name |
3-chloro-4-(3-methoxy-3-methylbutoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2/c1-12(2,15-3)6-7-16-11-5-4-9(14)8-10(11)13/h4-5,8H,6-7,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFXPMBDYXPDIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC1=C(C=C(C=C1)N)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240271 |
Source


|
| Record name | 3-Chloro-4-(3-methoxy-3-methylbutoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(3-methoxy-3-methyl-butoxy)-phenylamine | |
CAS RN |
883547-24-8 |
Source


|
| Record name | 3-Chloro-4-(3-methoxy-3-methylbutoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883547-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(3-methoxy-3-methylbutoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)







